molecular formula C11H16N4O6 B14624422 N',N'-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine;oxalic acid CAS No. 55304-94-4

N',N'-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine;oxalic acid

Cat. No.: B14624422
CAS No.: 55304-94-4
M. Wt: 300.27 g/mol
InChI Key: JESNJJOERUQZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine;oxalic acid is a complex organic compound that features a pyridine ring substituted with a nitro group and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of oxalic acid as a counterion can aid in the stabilization and crystallization of the final product .

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethane-1,2-diamine moiety can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
  • N,N-dimethyl-N’- (2-pyridin-3-yl-quinolin-4-yl)-ethane-1,2-diamine
  • N,N-dimethyl-N’- (2-pyridin-4-yl-quinolin-4-yl)-ethane-1,2-diamine

Uniqueness

N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

55304-94-4

Molecular Formula

C11H16N4O6

Molecular Weight

300.27 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine;oxalic acid

InChI

InChI=1S/C9H14N4O2.C2H2O4/c1-12(2)7-6-10-8-4-3-5-11-9(8)13(14)15;3-1(4)2(5)6/h3-5,10H,6-7H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

JESNJJOERUQZHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(N=CC=C1)[N+](=O)[O-].C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.